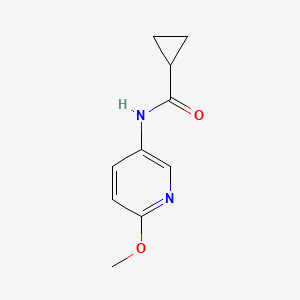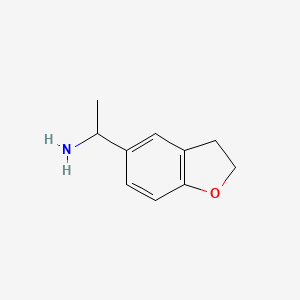
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine
Vue d'ensemble
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine is a chemical compound that is part of a broader class of organic compounds known as benzofurans. These compounds contain a benzene ring fused to a furan ring, which is a five-membered oxygen-containing ring. The specific compound has an aminoethyl side chain attached to the benzofuran moiety, which can be a precursor to various pharmacologically active molecules or could be used in material science.
Synthesis Analysis
The synthesis of related benzofuran derivatives has been described in the literature. For instance, the addition of an allenyl indium intermediate to chiral N-tert-butanesulfinyl imines leads to the formation of homopropargylic amine derivatives. These derivatives can be further transformed into 2-(2-aminoalkyl)benzofuran derivatives through a series of reactions including Sonogashira coupling and intramolecular cyclization. This method provides a stereoselective route to obtain enantioenriched benzofuran compounds, which could be analogous to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives is characterized by the presence of a heteroaromatic ring system that includes both benzene and furan rings. The aminoethyl side chain in this compound would likely affect the electronic distribution and steric hindrance within the molecule, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For example, the presence of a halogen or nitro group on the benzofuran ring can be modified through reduction reactions. The reduction of 5-halo-1-(benzofuran-3-yl)-2-phenylethanones with lithium aluminum hydride yields the corresponding 1-(2-alkylbenzofuran-3-yl)-2-phenylethanols. Additionally, nitro compounds can be selectively reduced to amino compounds using palladium on carbon (Pd/C) at room temperature . These reactions are indicative of the types of transformations that could be applied to this compound for the introduction of different functional groups or for the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, we can infer that the compound would exhibit properties typical of benzofuran derivatives. These might include moderate polarity due to the heteroaromatic system and the presence of an amine group, which could form hydrogen bonds. The compound's solubility, melting point, and boiling point would be influenced by its molecular structure and substituents. The reactivity of the amine group would also be an important chemical property, as it could participate in various reactions, including the formation of amides, imines, and Schiff bases.
Applications De Recherche Scientifique
Spectral Analysis and Identification
- NMR Spectra Analysis : The 1H NMR spectra of various psychedelic tryptamines and benzofuran analogues, including 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine, were acquired and compared for forensic and harm-reduction purposes. This study provided experimentally uniform spectra to help identify these compounds, some of which appear sporadically (Chapman, 2018).
Synthesis and Chemical Properties
- Development of Biological Agents : A protocol for synthesizing various derivatives of 1-(1-benzofuran-2-yl)-2-bromoethanone was developed, serving as a key intermediate. These compounds were screened for antimicrobial and analgesic activity, highlighting their potential biological applications (Bhovi K. Venkatesh et al., 2010).
- Analgesic Activity Studies : Research into substituted 1-benzofurans and 1-benzothiophenes, including derivatives of this compound, explored their potential analgesic activities. This highlights the compound's relevance in the development of new pain-relief medications (S. Rádl et al., 2000).
Pharmacokinetics and Drug Analysis
- In Vitro Toxicokinetics and Analytical Toxicology : A study investigated the toxicokinetic profiles and analytical toxicology of new psychoactive substances, including 1-(1-Benzofuran-5-yl)-N-[(2-methoxyphenyl)methyl]propan-2-amine. The research aids in understanding drug–drug interactions, elimination routes, and toxicological screening (Lilian H. J. Richter et al., 2019).
- LC-MS/MS Analysis in Pharmacokinetics : Analytical methods were developed for determining benzodifuranyl derivatives in rat plasma, including 1-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine, to evaluate their pharmacokinetic profile. This is crucial for understanding the metabolism and distribution of such compounds in biological systems (E. Baralla et al., 2019).
Novel Synthetic Approaches and Biological Activities
- Diversity-Oriented Synthesis : Efficient synthetic protocols were reported for creating libraries based on benzofuran and 2,3-dihydrobenzofuran scaffolds, demonstrating the compound's versatility in drug development and biological research (Liena Qin et al., 2017).
- Antioxidant Activity Study : The synthesis of benzofuran derivatives through Strecker-type reactions, including euparin and primary amines, showed significant antioxidant activity. This suggests the potential use of these compounds in developing antioxidant agents (E. Ezzatzadeh et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors in the central nervous system .
Mode of Action
This could involve modulation of neurotransmitter release, as seen with similar compounds .
Biochemical Pathways
It’s possible that it may influence pathways related to neurotransmitter release and signal transduction .
Result of Action
Based on its potential interaction with neurotransmitter systems, it could influence neuronal signaling and potentially have effects on cognition or mood .
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7H,4-5,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYXYRNFEROUBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588045 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
122416-42-6 | |
| Record name | 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrol-2-yl}sulfonyl)-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3032109.png)
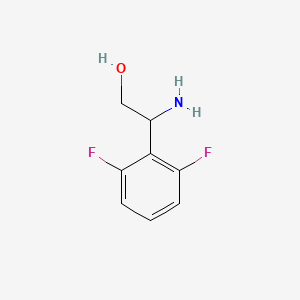
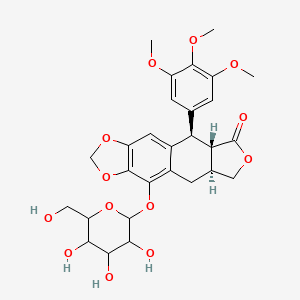
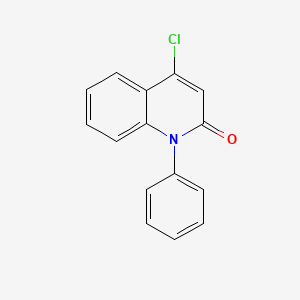
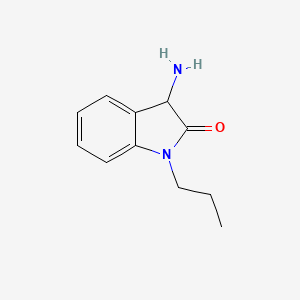
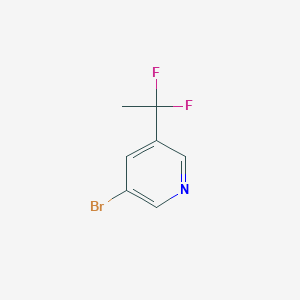
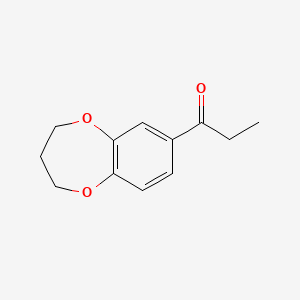
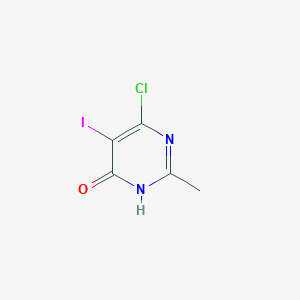
![4-Chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B3032120.png)
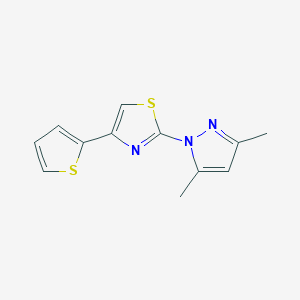
![2,2-Bis(propan-2-yl) 6,6-dimethoxyspiro[3.3]heptane-2,2-dicarboxylate](/img/structure/B3032123.png)
![Ethanone, 1-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B3032126.png)
![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3032128.png)
